N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide

Description

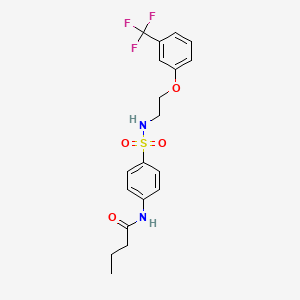

N-(4-(N-(2-(3-(Trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a sulfonamide-containing amide derivative characterized by a butyramide moiety linked to a phenyl ring substituted with a sulfamoyl group. The sulfamoyl group is further functionalized with a 2-(3-(trifluoromethyl)phenoxy)ethyl chain.

Properties

IUPAC Name |

N-[4-[2-[3-(trifluoromethyl)phenoxy]ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-2-4-18(25)24-15-7-9-17(10-8-15)29(26,27)23-11-12-28-16-6-3-5-14(13-16)19(20,21)22/h3,5-10,13,23H,2,4,11-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPGZKNJLDBIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

Formation of the Trifluoromethyl Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the trifluoromethyl phenoxy intermediate.

Sulfamoylation: The intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.

Coupling with Butyramide: Finally, the sulfamoylated intermediate is coupled with butyramide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide shows promise as a pharmaceutical intermediate. Its structure allows for targeted interactions with specific enzymes or receptors, making it a candidate for drug development aimed at various therapeutic areas. For instance, compounds with trifluoromethyl groups are known to enhance binding affinity and metabolic stability, which can be crucial in designing effective inhibitors or modulators.

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its structural characteristics can lead to materials with specific electronic or optical properties, potentially useful in electronics or photonics applications.

Biological Studies

In biological research, this compound is utilized to explore the interactions of trifluoromethyl-containing compounds within biological systems. Its potential as a tool in studying cellular mechanisms or drug interactions is significant due to its ability to modulate biological pathways.

Case Studies

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against certain bacterial strains, suggesting potential for development into antibacterial agents.

- Cancer Research : Preliminary studies have explored its application in cancer treatment protocols, where the compound's ability to inhibit specific pathways was evaluated. Results indicated that it could serve as a lead compound for further development in oncological therapeutics.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Compounds 5a–5d from Molecules (2013) share the N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamide scaffold but differ in alkyl chain length (C4–C7) (Table 1). Key comparisons:

- Melting Points : Longer alkyl chains (e.g., hexanamide 5c , heptanamide 5d ) exhibit lower melting points (142–144°C) compared to butyramide 5a (180–182°C), suggesting increased molecular flexibility reduces crystallinity .

- Synthesis Yields : Moderate yields (45–51%) indicate challenges in sulfamoyl-amide bond formation, a trend likely applicable to the target compound .

- Stereochemistry: The (S)-configuration at the tetrahydrofuran-3-yl group in 5a–5d highlights the role of chirality in synthesis optimization, a factor relevant to the target compound’s ethylphenoxy substituent .

Table 1. Comparison of N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides

Compounds with Trifluoromethylphenoxy Motifs

- Diflufenican (): This herbicide features a trifluoromethylphenoxy-pyridinecarboxamide structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, a property likely shared with the target compound’s 3-(trifluoromethyl)phenoxy group .

- Ryanodine Receptor Modulators (): M.28-class insecticides like chlorantraniliprole and cyantraniliprole contain diamide motifs and halogenated aryl groups.

Sulfonamide-Containing Derivatives

- N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide (): This analog replaces the trifluoromethylphenoxy-ethyl group with a methoxy-methylsulfonamido moiety. The absence of the trifluoromethyl group may reduce lipophilicity, impacting membrane permeability or target affinity .

- EP 2 548 868 B1 Compound (): A urea derivative with a trifluoromethylphenyl group and sulfonamide linkage. The urea moiety confers rigidity compared to the target’s amide, illustrating how backbone flexibility influences bioactivity .

Biological Activity

N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diarylethers and contains multiple functional groups that contribute to its biological activity. The chemical formula is , with a molecular weight of approximately 445.41 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and biological potency.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) : These proteins are involved in extracellular matrix remodeling and cellular signaling pathways.

- Gamma-secretase modulation : Compounds with structural similarities have been shown to influence gamma-secretase activity, which is crucial in Alzheimer's disease pathology by modulating amyloid precursor protein (APP) processing.

Anticancer Properties

Several studies have evaluated the anticancer potential of similar compounds. For instance, N-4-substituted derivatives of trifluoromethyl phenyl butyramides have demonstrated significant anti-angiogenic and antioxidant properties, making them candidates for cancer therapy. In vitro assays revealed that these compounds can inhibit cell proliferation in various cancer cell lines at low micromolar concentrations .

Antimicrobial Activity

Compounds containing the trifluoromethyl group have also been studied for their antibacterial properties. Research has shown that certain derivatives exhibit selective antibacterial activity against Gram-positive bacteria, including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study evaluated a series of N-alkyl-N-phosphonoethyl substituted methacrylamides, revealing that specific modifications led to enhanced anticancer activity in vitro. The most potent compounds were further tested in vivo, demonstrating significant tumor growth inhibition .

- Gamma-secretase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of sulfamoyl-containing compounds. It was found that introducing electron-donating groups at specific positions significantly altered the modulation of gamma-secretase, providing insights for developing Alzheimer’s therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.